molecular formula C8H16O B3383872 (2S)-2-hexyloxirane CAS No. 50418-68-3

(2S)-2-hexyloxirane

Cat. No.: B3383872
CAS No.: 50418-68-3
M. Wt: 128.21 g/mol
InChI Key: NJWSNNWLBMSXQR-QMMMGPOBSA-N
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Description

(2S)-2-hexyloxirane is a chiral epoxide compound with the molecular formula C8H16O. It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a hexyl group attached to the second carbon of the oxirane ring. The (2S) configuration indicates that the compound is the S-enantiomer, meaning it has a specific three-dimensional arrangement of atoms that distinguishes it from its R-enantiomer.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-2-hexyloxirane can be synthesized through several methods, including:

    Asymmetric Epoxidation: This method involves the use of chiral catalysts to selectively produce the (2S)-enantiomer. One common approach is the Sharpless epoxidation, which uses titanium isopropoxide and diethyl tartrate as chiral catalysts in the presence of tert-butyl hydroperoxide.

    Halohydrin Formation and Cyclization: This method involves the formation of a halohydrin intermediate from an alkene, followed by intramolecular cyclization to form the oxirane ring. For example, 1-hexene can be treated with a halogen (such as chlorine or bromine) and water to form the corresponding halohydrin, which is then cyclized using a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric epoxidation processes. These processes are optimized for high yield and enantiomeric purity, often using continuous flow reactors and advanced chiral catalysts to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-hexyloxirane undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The strained oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions. Common nucleophiles include water, alcohols, amines, and thiols.

    Oxidation: The compound can be oxidized to form diols or other oxygenated products. For example, treatment with osmium tetroxide followed by hydrogen peroxide can yield a vicinal diol.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols.

Common Reagents and Conditions

    Nucleophilic Ring Opening: Reagents such as water, methanol, ammonia, and thiols under acidic or basic conditions.

    Oxidation: Reagents like osmium tetroxide, hydrogen peroxide, and potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride and sodium borohydride.

Major Products Formed

    Nucleophilic Ring Opening: Formation of 2-hexanol, 2-hexylamine, and other substituted hexanols.

    Oxidation: Formation of 2,3-hexanediol and other diols.

    Reduction: Formation of 2-hexanol.

Scientific Research Applications

(2S)-2-hexyloxirane has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It is also employed in the study of stereoselective reactions and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules. It serves as a model compound for studying enzyme-catalyzed epoxide ring-opening reactions.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (2S)-2-hexyloxirane primarily involves its reactivity towards nucleophiles due to the strained oxirane ring. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic ring-opening reactions. These interactions can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

(2S)-2-hexyloxirane can be compared with other similar compounds, such as:

    (2R)-2-hexyloxirane: The R-enantiomer of 2-hexyloxirane, which has the opposite configuration at the chiral center. The two enantiomers can exhibit different reactivity and biological activity due to their distinct three-dimensional structures.

    1,2-epoxyhexane: A non-chiral epoxide with a similar structure but lacking the chiral center. It can undergo similar chemical reactions but does not exhibit enantioselectivity.

    (2S)-2-methyloxirane: A smaller chiral epoxide with a methyl group instead of a hexyl group. It serves as a simpler model compound for studying the reactivity and mechanisms of chiral epoxides.

Properties

IUPAC Name

(2S)-2-hexyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWSNNWLBMSXQR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H]1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315673
Record name (2S)-2-Hexyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50418-68-3
Record name (2S)-2-Hexyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50418-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Hexyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In this example, the liquid phase epoxidation of an olefinic compound with an organic hydroperoxide was carried out in the presence of a catalytic amount of a boron containing substance in accordance with the instant invention. A 250 ml. flask equipped with a stirrer, thermometer, reflux condenser and dropping funnel was charged with 84 g. octene-1 and 1 g. tungsten boride (WB). The charged mixture was heated to 90° C and 90% tertiary butyl hydroperoxide was added dropwise until a total of 25 g. had been added. The reaction mixture was then heated at reflux (108°-110° C) for 220 minutes with stirring. The heated mixture was allowed to cool and then the crude reaction product was analyzed. The analysis indicated a 36% yield of octene oxide based on the amount of charged hydroperoxide. The crude reaction product was filtered by conventional methods and the resulting filtrate was analyzed for metal content by atomic absorption analysis. No metals were detected in the filtrate.
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36%

Synthesis routes and methods II

Procedure details

To a solution of 0.50 g of sixth generation PAMAM in 5 mL of methanol was added 0.56 g of epoxyoctane. After 6 days at room temperature, the solvent was evaporated in vacuo to give 0.80 g of colorless oil. The material was soluble in chloroform, toluene or methanol, but not soluble in water. The 13C-NMR spectrum was in accord with a dendrimer with C-8 alkyl groups attached to its terminal amines.
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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